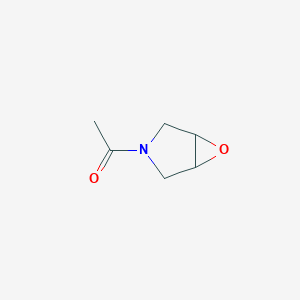
1-Acetyl-3,4-epoxy-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,4-epoxy-pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring with an epoxy group at the 3,4-positions and an acetyl group at the 1-position
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, which include 1-acetyl-3,4-epoxy-pyrrolidine, have been shown to possess several important biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having diverse enzyme inhibitory effects .
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
1-Acetyl-3,4-epoxy-pyrrolidine, like other pyrrolidine alkaloids, has been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It interacts with various enzymes, proteins, and other biomolecules, contributing to these diverse biological effects .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetyl-3,4-epoxy-pyrrolidine can be synthesized through several methods. One common approach involves the epoxidation of 1-acetylpyrrolidine. The synthesis typically starts with the preparation of 1-acetylpyrrolidine, which can be achieved by acetylation of pyrrolidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The resulting 1-acetylpyrrolidine is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-3,4-epoxy-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxy group is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 1-acetyl-3,4-dihydroxy-pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as ammonia, primary amines, or alcohols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Nucleophilic Ring Opening: Products include 1-acetyl-3-hydroxy-4-alkylamino-pyrrolidines or 1-acetyl-3-hydroxy-4-alkoxy-pyrrolidines.
Reduction: 1-Acetyl-3,4-dihydroxy-pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the reagent used.
Applications De Recherche Scientifique
1-Acetyl-3,4-epoxy-pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and acetyl groups.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
1-Acetyl-3,4-epoxy-pyrrolidine can be compared with other similar compounds such as:
1-Acetyl-2,3-epoxy-pyrrolidine: Similar structure but with the epoxy group at different positions, leading to different reactivity and applications.
1-Acetyl-3,4-dihydroxy-pyrrolidine: The reduced form of this compound, which lacks the epoxy group’s reactivity.
1-Benzoyl-3,4-epoxy-pyrrolidine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)7-2-5-6(3-7)9-5/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWPGVGGCWKMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C(C1)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31865-21-1 |
Source


|
| Record name | 1-{6-oxa-3-azabicyclo[3.1.0]hexan-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2530472.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)
![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)


amine](/img/structure/B2530481.png)





![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
